(2H-1,3-benzodioxol-5-yl)(cyclopentyl)methanol
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Overview
Description
(2H-1,3-benzodioxol-5-yl)(cyclopentyl)methanol: is an organic compound that features a benzodioxole ring fused with a cyclopentyl group attached to a methanol moiety
Mechanism of Action
Target of Action
Similar compounds have been found to be potent against the cox2 enzyme . The COX2 enzyme plays a crucial role in inflammation and pain, making it a common target for anti-inflammatory drugs.
Mode of Action
Based on the action of similar compounds, it can be inferred that it might interact with its target enzyme to inhibit its activity, thereby exerting its effects .
Biochemical Pathways
If it indeed targets the cox2 enzyme like its similar compounds, it would affect the prostaglandin synthesis pathway, leading to reduced inflammation and pain .
Result of Action
If it acts similarly to related compounds, it could potentially reduce inflammation and pain by inhibiting the cox2 enzyme and subsequently reducing prostaglandin synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2H-1,3-benzodioxol-5-yl)(cyclopentyl)methanol typically involves the reaction of benzodioxole derivatives with cyclopentyl reagents under controlled conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where benzodioxole is reacted with cyclopentyl halides in the presence of a palladium catalyst and a suitable base .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions, optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: (2H-1,3-benzodioxol-5-yl)(cyclopentyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The benzodioxole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can introduce various functional groups onto the benzodioxole ring .
Scientific Research Applications
Chemistry: In chemistry, (2H-1,3-benzodioxol-5-yl)(cyclopentyl)methanol is used as a building block for synthesizing more complex molecules.
Biology and Medicine: This compound has shown potential in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features make it a candidate for drug design, targeting specific biological pathways or receptors .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its properties may be exploited in the production of polymers, coatings, and other high-performance materials.
Comparison with Similar Compounds
(2H-1,3-benzodioxol-5-yl)methanol: Lacks the cyclopentyl group, which may affect its binding properties and reactivity.
Cyclopentylmethanol: Does not contain the benzodioxole ring, resulting in different chemical and biological properties.
(2H-1,3-benzodioxol-5-yl)ethanol: Similar structure but with an ethanol moiety instead of methanol, potentially altering its reactivity and applications.
Uniqueness: The combination of the benzodioxole ring and cyclopentyl group in (2H-1,3-benzodioxol-5-yl)(cyclopentyl)methanol provides a unique structural framework that can be exploited for various applications. Its distinct properties make it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
1,3-benzodioxol-5-yl(cyclopentyl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c14-13(9-3-1-2-4-9)10-5-6-11-12(7-10)16-8-15-11/h5-7,9,13-14H,1-4,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUEXNQXGJDCZDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C2=CC3=C(C=C2)OCO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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